molecular formula C9H12O4 B2910013 5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid CAS No. 696627-38-0

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid

Cat. No.: B2910013
CAS No.: 696627-38-0
M. Wt: 184.191
InChI Key: LNTFJABOWLAOHQ-UHFFFAOYSA-N
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Description

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid is a substituted furan-2-carboxylic acid derivative characterized by an ethyl group at position 5 and a methoxymethyl group at position 4 of the furan ring. While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., 5-phenyl-, 5-nitrophenyl-, and 5-hydroxymethyl-furan-2-carboxylic acids) have been investigated for their biological and physicochemical properties, particularly as antimycobacterial agents targeting iron acquisition pathways in Mycobacterium tuberculosis (Mtb) .

The ethyl and methoxymethyl substituents likely influence steric bulk, lipophilicity, and hydrogen-bonding capacity compared to nitro or halogenated derivatives. These modifications may affect solubility, target binding, and metabolic stability, though empirical data specific to this compound are lacking.

Properties

IUPAC Name

5-ethyl-4-(methoxymethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-3-7-6(5-12-2)4-8(13-7)9(10)11/h4H,3,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTFJABOWLAOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, are likely to be applied .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key derivatives of furan-2-carboxylic acid and their properties:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
5-(4-Nitrophenyl)furan-2-carboxylic acid 5-(4-nitrophenyl) 249.19 g/mol Potent Mtb MbtI inhibitor; crystallized with H-bond networks and π-π stacking interactions .
5-Hydroxymethyl-2-furancarboxylic acid 5-hydroxymethyl 142.11 g/mol Synthesized via NaBH4 reduction; potential precursor for functionalized derivatives .
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 5-(2-fluoro-4-nitrophenyl), methyl ester 295.23 g/mol Fluorinated analog with antitubercular activity; analyzed via SC-XRD and NMR .
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid 5-[(4-chlorophenoxy)methyl] 256.28 g/mol Chlorophenoxy substitution enhances lipophilicity; limited pharmacological data .
5-(Methoxycarbonyl)furan-2-carboxylic acid 5-(methoxycarbonyl) 170.12 g/mol Ester derivative with potential as a synthetic intermediate; no bioactivity reported .

Key Differences and Implications

Substituent Effects on Bioactivity: Nitro groups (e.g., 5-(4-nitrophenyl)) enhance binding to Mtb MbtI via π-π stacking and polar interactions . Halogenated analogs (e.g., 5-(2-fluoro-4-nitrophenyl)) show improved metabolic stability due to fluorine’s electronegativity and small atomic radius .

Synthetic Accessibility: Suzuki coupling is a common method for introducing aryl groups (e.g., 5-(4-nitrophenyl)) .

Physicochemical Properties: The methoxymethyl group in 5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid may increase solubility in polar solvents compared to purely hydrophobic substituents (e.g., 5-[(4-chlorophenoxy)methyl]) . Ethyl groups likely elevate logP values, enhancing blood-brain barrier penetration but risking increased off-target effects.

Biological Activity

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid (EMFCA) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.

Synthesis Methods:
The synthesis of EMFCA generally involves the following steps:

  • Formation of the Furan Ring: The furan structure is synthesized through cyclization reactions involving appropriate precursors.
  • Substituent Introduction: Alkylation reactions introduce the ethyl and methoxymethyl groups, typically using alkyl halides.
  • Carboxylation: The carboxylic acid group is added through carboxylation reactions, often utilizing carbon dioxide in the presence of organometallic reagents.

Chemical Properties:

  • Molecular Formula: C₁₁H₁₄O₃
  • CAS Number: 696627-38-0
  • Molecular Weight: 194.23 g/mol

Biological Activities

1. Antimicrobial Activity:
EMFCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that EMFCA inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

2. Anti-inflammatory Properties:
In vitro studies suggest that EMFCA may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This was observed in human macrophage cell lines treated with EMFCA, resulting in reduced expression of these cytokines .

3. Antioxidant Activity:
EMFCA has shown potential as an antioxidant agent, scavenging free radicals effectively in various assays. The compound's ability to reduce oxidative stress markers indicates its potential utility in preventing oxidative damage in biological systems .

The biological activity of EMFCA is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition: EMFCA may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation: The compound may interact with receptors that mediate pain and inflammation, modulating their activity.

Further studies are necessary to elucidate the precise molecular mechanisms involved.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityRemarks
5-Methyl-4-methoxymethyl-furan-2-carboxylic acidModerate antimicrobialSimilar structure but less potent
5-Ethyl-4-hydroxymethyl-furan-2-carboxylic acidAnti-inflammatoryExhibits stronger anti-inflammatory effects
5-Ethyl-4-methoxymethyl-thiophene-2-carboxylic acidAntioxidantHigher antioxidant capacity

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on various derivatives of furan carboxylic acids demonstrated that EMFCA exhibited superior antimicrobial activity compared to its analogs, particularly against E. coli and Pseudomonas aeruginosa.
  • Inflammation Model:
    In a murine model of inflammation, EMFCA significantly reduced paw edema when administered prior to inflammatory stimuli, indicating its potential therapeutic application in inflammatory diseases .

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